Cas no 142217-80-9 (N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine)

N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine structure
142217-80-9 structure
Product Name:N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
Numéro CAS:142217-80-9
Le MF:C53H49N5O4
Mégawatts:819.987272977829
MDL:MFCD09750979
CID:64711
Update Time:2025-04-18

N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine Propriétés chimiques et physiques

Nom et identifiant

    • 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
    • 6-(Benzyloxy)-9-(1S,3R,3S)-4-(benzyloxy)-3-(benzyoxymethyl)-2-methylenecyclopentyl)-N-N-(4-methyoxyphenyl)diaphenylmethyl)-9H-purin-2-amine
    • 6-(benzyloxy)-9-(1S,3R,3S)-4-(benzyloxy)_3-(benzyoxymethyl)-2-methylenecyclopentyl)-N-N -(4-methyoxyphenyl)diaphenylmethyl)-9H-purin-2-amino
    • 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
    • Entecavir intermediate N7
    • 6-(BENZYLOXY)-9-((1S,3R,3S)-4-(BENZYLOXY)-3-(BENZYLOXYMETHYL)-2-METHYLENECYCLOPENTYL)-N-((4-METHOXYPHENYL)DIPHENYLMETHY...
    • 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylene-cyclopenyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
    • 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylene-cyclopenyl)-N-((4-methoxyphenyl)diphenylmethyl...
    • 9H-Purin-2-amine, N-[(4-methoxyphenyl)diphenylmethyl]-9-[2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-, [1S-(1a,3a,4b)]-
    • Entecavir Intermediate VII
    • Entecavir N7
    • N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
    • 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyph
    • I06-2209
    • 9H-Purin-2-amine,N-[(4-methoxyphenyl)diphenylmethyl]-9-[2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-,[1S-(1a,3a,4b)]- (9CI)
    • 6-(benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
    • entecavir-7
    • 217B809
    • 6-(benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)met
    • hyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenyl
    • N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymet
    • N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
    • MDL: MFCD09750979
    • Piscine à noyau: 1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57)/t46-,47+,48?/m1/s1
    • La clé Inchi: OXHGMTPGAFKZHK-SHRDPCBYSA-N
    • Sourire: O(CC1C=CC=CC=1)C1C[C@@H](C(=C)[C@H]1COCC1C=CC=CC=1)N1C=NC2C(=NC(NC(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC(=CC=3)OC)=NC1=2)OCC1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 819.37800
  • Masse isotopique unique: 819.378
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 62
  • Nombre de liaisons rotatives: 17
  • Complexité: 1310
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 92.6

Propriétés expérimentales

  • Dense: 1.19
  • Indice de réfraction: 1.635
  • Le PSA: 92.55000
  • Le LogP: 10.81030

N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302
  • Déclaration d'avertissement: P280-P305+P351+P338
  • Conditions de stockage:Keep in dark place,Inert atmosphere,Room temperature

N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A019109448-1g
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
1g
180.00 USD 2021-06-17
Alichem
A019109448-5g
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
5g
529.20 USD 2021-06-17
Ambeed
A100394-100mg
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
100mg
$14.0 2024-04-23
Ambeed
A100394-250mg
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
250mg
$23.0 2024-04-23
Ambeed
A100394-1g
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
1g
$61.0 2024-04-23
Ambeed
A100394-5g
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
5g
$212.0 2024-04-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IL590-1g
N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
142217-80-9 95+%
1g
1186.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IL590-100mg
N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
142217-80-9 95+%
100mg
302CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IL590-250mg
N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
142217-80-9 95+%
250mg
593CNY 2021-05-08
Chemenu
CM138699-1g
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
1g
$90 2023-02-18

N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine Méthode de production

N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:142217-80-9)N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
Numéro de commande:A807871
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:47
Prix ($):191.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:142217-80-9)N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
A807871
Pureté:99%
Quantité:5g
Prix ($):191.0
Courriel